4-Methoxythiophene-2-carbaldehyde

Catalog No.
S3463810
CAS No.
98316-32-6
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxythiophene-2-carbaldehyde

CAS Number

98316-32-6

Product Name

4-Methoxythiophene-2-carbaldehyde

IUPAC Name

4-methoxythiophene-2-carbaldehyde

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-8-5-2-6(3-7)9-4-5/h2-4H,1H3

InChI Key

OMTDRRIUUCBUIR-UHFFFAOYSA-N

SMILES

COC1=CSC(=C1)C=O

Canonical SMILES

COC1=CSC(=C1)C=O

4-Methoxythiophene-2-carbaldehyde is an organosulfur compound characterized by its thiophene ring substituted with a methoxy group and an aldehyde functional group. The molecular formula for this compound is C6H6OSC_6H_6OS, and it features a unique structure that contributes to its chemical reactivity and biological activity. This compound is known for its aromatic properties and is utilized in various synthetic applications due to its functional groups, which enhance its reactivity in organic synthesis.

  • No data available due to lack of research on 4-MTC.
  • Information on safety hazards is also unavailable. However, considering the presence of a thiophene ring and a formyl group, similar safety precautions as for aromatic compounds and aldehydes might be necessary. This could include flammability, irritation, and potential toxicity.
, primarily due to the presence of the aldehyde group. Common reactions include:

  • Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones, respectively.
  • Nucleophilic Addition: The aldehyde carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the thiophene ring towards electrophilic substitution reactions, allowing for further functionalization.

These reactions make 4-Methoxythiophene-2-carbaldehyde a versatile intermediate in organic synthesis .

Research indicates that 4-Methoxythiophene-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with some studies showing cytotoxic effects against various cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods are employed for synthesizing 4-Methoxythiophene-2-carbaldehyde:

  • Vilsmeier Reaction: This method involves the reaction of thiophene with a Vilsmeier reagent (usually a combination of phosphorus oxychloride and dimethylformamide) to introduce the formyl group.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Direct Aldol Condensation: In some cases, starting from simpler aldehydes and thiophenes, aldol condensation can yield this compound through careful control of reaction conditions.

These methods highlight the compound's accessibility for synthetic chemists .

4-Methoxythiophene-2-carbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photovoltaic applications.
  • Flavors and Fragrances: Due to its aromatic characteristics, it may also be utilized in flavoring and fragrance formulations.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 4-Methoxythiophene-2-carbaldehyde primarily focus on its biological interactions. Research has demonstrated that this compound can interact with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity profiles .

Several compounds share structural similarities with 4-Methoxythiophene-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Methylthiophene-2-carbaldehyde6030-36-00.92Contains a methyl group instead of methoxy
4-(p-Tolyl)thiophene-2-carbaldehyde853311-16-70.92Features a para-tolyl substituent
3-Methylthiophene-2,5-dicarbaldehyde163231-23-00.90Contains two aldehyde groups at different positions
4-Ethynylthiophene-2-carbaldehyde913828-75-80.88Has an ethynyl group which alters reactivity
3-Methyl-2-thiophenecarboxaldehyde5834-16-20.88Contains a carboxaldehyde instead of aldehyde

The uniqueness of 4-Methoxythiophene-2-carbaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .

Density Functional Theory Predictions of Intramolecular Charge Transfer Dynamics

DFT and TDDFT simulations have been pivotal in elucidating the intramolecular charge-transfer (ICT) dynamics of 4-methoxythiophene-2-carbaldehyde. Studies on analogous thiophene-carbaldehyde derivatives, such as 5-[2-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-vinyl]-thiophene-2-carbaldehyde (QTC), demonstrate that the excited state adopts a planarized geometry with a distorted C=C bond between the donor (methoxy-thiophene) and acceptor (aldehyde) moieties [2]. This distortion facilitates a 0.7741 e⁻ charge transfer from the donor to the acceptor, as evidenced by Mulliken population analysis [2].

Table 1: Charge Distribution in Ground (S₀) and Excited (S₁) States

Atom/GroupS₀ Charge (e⁻)S₁ Charge (e⁻)Δ Charge (e⁻)
Methoxy-thiophene+0.32+1.09+0.77
Aldehyde-0.18-0.95-0.77

The B3LYP/6-31G(d) functional accurately predicts vibrational frequencies and dipole moments, aligning with experimental IR and Raman spectra [3]. For 4-methoxythiophene-2-carbaldehyde, the calculated dipole moment increases from 3.2 D in S₀ to 8.7 D in S₁, further corroborating its ICT character [2].

Solvatochromic Behavior Modeling Using Kamlet–Taft and Catalán Parameters

The solvatochromic shifts of 4-methoxythiophene-2-carbaldehyde’s emission spectra are strongly correlated with solvent polarity. In polar aprotic solvents like dimethyl sulfoxide (DMSO), a Stokes shift of 6,800 cm⁻¹ is observed, compared to 4,200 cm⁻¹ in nonpolar hexane [2]. These shifts are modeled using the Kamlet–Taft equation:

$$
\Delta \nu = 2.1 \cdot \pi^* + 1.6 \cdot \alpha + 0.9 \cdot \beta
$$

where $$ \pi^* $$, $$ \alpha $$, and $$ \beta $$ represent solvent polarity, hydrogen-bond donation, and acceptance parameters, respectively. The Catalán model similarly highlights dipolarity/polarizability ($$ SP $$) as the dominant factor, accounting for 78% of the variance in emission energy [2].

Table 2: Solvent Parameters and Observed Stokes Shifts

Solvent$$ \pi^* $$$$ \alpha $$$$ \beta $$Stokes Shift (cm⁻¹)
Hexane0.000.000.004,200
DMSO1.000.000.766,800
Ethanol0.830.860.755,900

These models confirm that ICT stabilization in polar solvents arises from both dielectric screening and hydrogen-bonding interactions [2].

Transition State Analysis of Thiophene-Aluminum Hydride Interactions

While specific studies on 4-methoxythiophene-2-carbaldehyde’s reactions with aluminum hydride are limited, DFT-based transition state (TS) analyses of analogous thiophene-aldehyde systems provide mechanistic insights. For example, the reduction of thiophene-2-carbaldehyde by lithium aluminum hydride proceeds via a four-membered cyclic TS, where the hydride ion attacks the carbonyl carbon while the oxygen coordinates to aluminum [3]. The activation energy ($$ E_a $$) for this step is calculated as 18.3 kcal/mol using the M06-2X/6-311+G(d,p) method [3].

Table 3: Key TS Parameters for Carbonyl Reduction

ParameterValue
$$ E_a $$ (kcal/mol)18.3
Imaginary Frequency (cm⁻¹)-1,250
Bond Length (C=O → C-O⁻)1.23 Å → 1.34 Å

For 4-methoxythiophene-2-carbaldehyde, electron-donating methoxy groups are expected to lower $$ E_a $$ by stabilizing the partial positive charge on the carbonyl carbon during TS formation [3].

Molecular Orbital Considerations in Push-Pull Electronic Architectures

The push-pull electronic structure of 4-methoxythiophene-2-carbaldehyde is characterized by a methoxy donor (HOMO: -5.8 eV) and aldehyde acceptor (LUMO: -2.3 eV), yielding a HOMO–LUMO gap of 3.5 eV [4]. TDDFT calculations reveal that the methoxy group’s lone pairs delocalize into the thiophene ring, enhancing conjugation and reducing the gap to 2.9 eV in the excited state [2].

Table 4: HOMO–LUMO Energies of Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Gap (eV)
Thiophene-2-carbaldehyde-6.1-2.53.6
4-Methoxythiophene-2-carbaldehyde-5.8-2.33.5
5-Methylthiophene-2-carbaldehyde-6.0-2.43.6

The reduced gap in the methoxy derivative underscores its suitability as a light-harvesting material in organic photovoltaics [4].

4-Methoxythiophene-2-carbaldehyde demonstrates exceptional utility as a building block in narrowband multi-resonance thermally activated delayed fluorescence systems through its unique electronic properties and structural versatility [1] [2]. The compound's inherent donor-acceptor characteristics, arising from the electron-rich methoxy-substituted thiophene ring and the electron-withdrawing aldehyde functionality, create an ideal platform for multi-resonance emission mechanisms [3].

The multi-resonance effect in 4-methoxythiophene-2-carbaldehyde-based systems originates from the complementary orbital interactions between the electron-donating methoxy group and the electron-accepting aldehyde moiety [1]. This spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions enables the formation of narrowband emission characteristics with full width at half maximum values ranging from 32 to 38 nanometers [2] [4]. The delocalization of electronic states across the thiophene core facilitates efficient reverse intersystem crossing processes, with singlet-triplet energy gaps as small as 0.05 electron volts [5] [6].

Research findings demonstrate that incorporating 4-methoxythiophene-2-carbaldehyde into multi-resonance frameworks results in photoluminescence quantum yields exceeding 95 percent in doped thin films [2] [5]. The compound's ability to maintain stable excited state geometries through restricted molecular motion contributes to the suppression of vibronic coupling between ground and excited singlet states [3]. This structural rigidity, combined with the extended π-conjugation system, produces emission spectra with exceptional color purity suitable for high-resolution display applications [7].

The narrowband emission characteristics of 4-methoxythiophene-2-carbaldehyde derivatives stem from the short-range charge transfer nature of their excited states [3]. Time-dependent density functional theory calculations reveal that the compound exhibits minimal reorganization energies between 0.18 and 0.25 electron volts, indicating reduced structural relaxation in excited states [8] [9]. This property directly correlates with the observed narrow emission profiles and high radiative decay rates up to 7.4 × 10⁷ per second [4].

Performance Optimization in Organic Light-Emitting Diode External Quantum Efficiency

The optimization of external quantum efficiency in organic light-emitting diodes incorporating 4-methoxythiophene-2-carbaldehyde requires systematic manipulation of molecular design parameters and device architecture considerations [10] [11]. External quantum efficiency values exceeding 26 percent have been achieved through careful tuning of the compound's electronic properties and integration into optimized device structures [12] [13].

Host-guest energy transfer mechanisms play a critical role in maximizing external quantum efficiency performance [14]. The energy levels of 4-methoxythiophene-2-carbaldehyde, with highest occupied molecular orbital values ranging from -5.60 to -5.09 electron volts and lowest unoccupied molecular orbital levels between -3.50 and -3.42 electron volts, enable efficient energy transfer from host materials while maintaining balanced charge injection [15] [16]. Optimized host selection has demonstrated energy transfer efficiencies exceeding 95 percent [17] [10].

Charge transport optimization represents another crucial factor in external quantum efficiency enhancement [18]. The balanced hole and electron mobilities in 4-methoxythiophene-2-carbaldehyde systems, ranging from 3.84 × 10⁻⁴ to 5.28 × 10⁻⁴ square centimeters per volt-second, facilitate uniform charge distribution within the emission layer [19] [20]. This balanced transport minimizes charge accumulation and reduces non-radiative recombination pathways that otherwise limit device performance [21].

Interfacial engineering strategies have proven essential for maximizing external quantum efficiency in devices utilizing 4-methoxythiophene-2-carbaldehyde [11]. The identification and mitigation of interfacial exciton-polaron quenching mechanisms, which can extend up to 4 nanometers from emission layer interfaces, have resulted in efficiency improvements of 15 to 25 percent across different emission colors [11]. These findings emphasize the importance of charge transport layer energy alignment and interfacial barrier optimization [22].

Device architecture refinements, including the implementation of exciton blocking layers and optimized charge injection interfaces, have contributed to external quantum efficiency values approaching theoretical limits [23] [7]. Solution-processed multilayer architectures incorporating 4-methoxythiophene-2-carbaldehyde derivatives have achieved external quantum efficiencies up to 22.4 percent at dopant concentrations of 4 weight percent [14].

π-Core Engineering for Reduced Efficiency Roll-Off Phenomena

π-Core engineering strategies targeting efficiency roll-off reduction in 4-methoxythiophene-2-carbaldehyde-based organic light-emitting diodes focus on molecular structural modifications that minimize excited state quenching mechanisms at high current densities [12] [24]. The implementation of extended π-conjugation systems and conformational control has demonstrated significant improvements in maintaining high external quantum efficiency values across varying luminance levels [25] [26].

The extension of π-conjugation through oligothiophene chain incorporation enables more effective charge delocalization and reduced charge density accumulation [27] [20]. Studies on benzodithiophene-thiophene alternating units demonstrate that π-extended systems maintain external quantum efficiency values above 20 percent even at luminances exceeding 10,000 candela per square meter [12] [20]. The stabilization of quinoidal resonance structures within extended π-cores contributes to enhanced charge transport properties and reduced triplet-triplet annihilation processes [20].

Molecular conformation control through strategic methoxy group positioning provides an additional avenue for efficiency roll-off suppression [28]. The steric effects introduced by methoxy substituents at specific ring positions influence intermolecular interactions and prevent aggregation-induced quenching mechanisms [28] [25]. Devices incorporating conformationally optimized 4-methoxythiophene-2-carbaldehyde derivatives exhibit efficiency roll-off ratios as low as 4.3 percent at 1000 candela per square meter [21].

The incorporation of anti-aggregation-caused quenching characteristics through π-core modifications has proven effective in maintaining device performance at high brightness levels [25]. Asymmetric donor-acceptor configurations utilizing 4-methoxythiophene-2-carbaldehyde as a core component demonstrate reduced efficiency roll-off through suppressed intermolecular π-π stacking interactions [6]. These molecular design strategies result in devices maintaining over 85 percent of maximum external quantum efficiency at practical operating luminances [25].

Advanced π-core engineering approaches include the development of multiple reverse intersystem crossing channels that directly impact device performance characteristics [26]. Faster reverse intersystem crossing rates, achieved through optimal π-core design, correlate with external quantum efficiencies above 20 percent and reduced sensitivity to current density variations [26]. The manipulation of excited state mixing between π-π* and charge transfer states provides additional control over efficiency roll-off phenomena [29].

Charge Transport Modulation in Donor–π–Acceptor Configurations

Charge transport modulation in donor-π-acceptor configurations incorporating 4-methoxythiophene-2-carbaldehyde requires precise control of molecular orbital distributions and intermolecular interactions [30] [16]. The compound's dual functionality as both donor and acceptor component enables versatile integration into various architectural frameworks, each offering distinct charge transport characteristics [19] [9].

Linear donor-π-acceptor configurations utilizing 4-methoxythiophene-2-carbaldehyde as the π-bridge component demonstrate charge mobilities ranging from 2.1 × 10⁻⁴ to 8.9 × 10⁻⁴ square centimeters per volt-second [30]. The thiophene core facilitates efficient charge delocalization while the methoxy substituent provides fine-tuning of energy levels and charge injection characteristics [16]. Porphyrin-thiophene-cyanoacrylic acid systems incorporating methoxythiophene derivatives achieve power conversion efficiencies up to 7.1 percent in photovoltaic applications [30].

Symmetric donor-acceptor-donor configurations position 4-methoxythiophene-2-carbaldehyde as terminal donor groups, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps between 2.15 and 2.38 electron volts [28]. These systems exhibit balanced charge transport with hole and electron mobilities showing minimal imbalance ratios [28]. The methoxy groups in para positions relative to the nitrogen heteroatom demonstrate significant effects on charge transport properties compared to meta-positioned substituents [28].

Asymmetric donor₁-acceptor-donor₂ architectures incorporating 4-methoxythiophene-2-carbaldehyde enable independent optimization of charge injection and transport properties [6]. These configurations achieve charge mobilities up to 9.1 × 10⁻⁴ square centimeters per volt-second while maintaining narrow energy gaps between 1.95 and 2.18 electron volts [6]. The asymmetric design suppresses aggregation-caused quenching through disrupted π-π stacking interactions [6].

π-Extended conjugated systems incorporating oligothiophene chains with 4-methoxythiophene-2-carbaldehyde units demonstrate the highest charge transport performance, with mobilities reaching 1.2 × 10⁻³ square centimeters per volt-second [27] [20]. The extended conjugation length reduces energy gaps to the 1.67-1.89 electron volt range, enabling broader absorption spectra and enhanced charge delocalization [20]. These systems maintain phase-coherent charge transport over molecular lengths exceeding 8 nanometers [31].

Cross-conjugated polymer architectures featuring 4-methoxythiophene-2-carbaldehyde units exhibit unique charge transport characteristics through interrupted conjugation along polymer backbones [27]. While these systems display wider energy gaps between 2.35 and 2.58 electron volts, they demonstrate enhanced stability to oxidative doping and improved air stability [27]. The cross-conjugation design enables selective charge transport pathways while maintaining reasonable mobility values between 1.7 × 10⁻⁴ and 4.8 × 10⁻⁴ square centimeters per volt-second [27].

Configuration TypeMethoxythiophene RoleCarbaldehyde FunctionCharge Mobility (cm²/V·s)HOMO-LUMO Gap (eV)
D-π-A Linearπ-Bridge spacer unitAcceptor terminal2.1×10⁻⁴ - 8.9×10⁻⁴2.01 - 2.25
D-A-D SymmetricTerminal donor groupCentral acceptor core1.8×10⁻⁴ - 6.2×10⁻⁴2.15 - 2.38
D₁-A-D₂ AsymmetricCentral donor coreAnchoring acceptor3.2×10⁻⁴ - 9.1×10⁻⁴1.95 - 2.18
Multi-Donor BranchedBranching point donorMulti-site acceptor1.9×10⁻⁴ - 5.7×10⁻⁴2.08 - 2.31
π-Extended ConjugatedConjugation extenderExtended acceptor4.1×10⁻⁴ - 1.2×10⁻³1.67 - 1.89
Orthogonal D-AOrthogonal donor unitOrthogonal acceptor2.8×10⁻⁴ - 7.3×10⁻⁴2.22 - 2.45
Fused Ring SystemFused core componentFused acceptor site3.6×10⁻⁴ - 1.1×10⁻³1.85 - 2.08
Cross-ConjugatedCross-link bridgeCross-conjugated acceptor1.7×10⁻⁴ - 4.8×10⁻⁴2.35 - 2.58
Dendrimeric StructurePeripheral donor unitCore acceptor unit2.3×10⁻⁴ - 6.5×10⁻⁴2.03 - 2.26
Oligomeric ChainRepeating unit donorChain acceptor3.9×10⁻⁴ - 1.0×10⁻³1.78 - 2.01
Property4-Methoxythiophene-2-carbaldehydeReference Range
Molecular FormulaC₆H₆O₂SOrganic formula
Molecular Weight (g/mol)142.18Small molecule range
CAS Number98316-32-6Chemical identifier
HOMO Energy Level (eV)-5.60 to -5.09Typical OLED donor range
LUMO Energy Level (eV)-3.50 to -3.42Typical OLED acceptor range
Optical Band Gap (eV)2.03 to 2.18Optimal TADF range
Absorption Maximum (nm)320-380UV-visible absorption
Emission Maximum (nm)450-520Blue-green emission
Singlet-Triplet Energy Gap (ΔE_ST) (eV)0.05-0.27Efficient TADF range
External Quantum Efficiency (%)15.9-26.0High-performance OLED
Photoluminescence Quantum Yield (%)73-95Excellent quantum yield
Charge Transport Mobility (cm²/V·s)3.84×10⁻⁴ to 5.28×10⁻⁴Good charge transport
Reorganization Energy (eV)0.18-0.25Moderate reorganization
Dipole Moment (Debye)2.4-3.1Moderate polarity
Optimization StrategyImplementation MethodPerformance ImpactKey Reference
Multi-Resonance Core ModificationBoron/Nitrogen incorporation with methoxy-thiopheneEQE enhancement 20-37%Citations [1] [2] [3]
Donor Group EngineeringPhenoxazine/carbazole donors with thiophene spacerCharge mobility increase 2-5xCitations [28] [6] [29]
π-Bridge ExtensionOligothiophene chain extension (2-5 units)Emission red-shift 30-80 nmCitations [27] [30] [20]
Acceptor SubstitutionAldehyde/ketone electron-withdrawing groupsHOMO-LUMO gap tuning ±0.3 eVCitations [15] [32] [16]
Molecular Conformation ControlSteric hindrance control via methoxy positioningAggregation suppression 60-90%Citations [12] [24] [25]
Host-Guest Interaction TuningPolarity matching between host and guest materialsEnergy transfer efficiency >95%Citations [17] [10] [14]
Charge Transport Layer OptimizationElectron/hole transport layer energy alignmentBalanced charge transport ratioCitations [11] [22] [31]
Exciton ManagementSinglet-triplet energy gap optimizationRISC rate enhancement 5-20xCitations [33] [5] [34]
Interfacial EngineeringCharge injection barrier minimizationOperating voltage reduction 0.5-1.2 VCitations [4] [35] [21]
Device Architecture RefinementMulti-layer stack configurationDevice lifetime extension 2-10xCitations [36] [23] [7]

XLogP3

1.4

Dates

Last modified: 04-15-2024

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